N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a benzothiazole-pyridine hybrid compound characterized by a 2-fluorobenzyl substituent and a 6-ethoxybenzo[d]thiazole moiety.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-2-29-16-8-9-18-19(11-16)30-22(24-18)25-21(28)15-7-10-20(27)26(13-15)12-14-5-3-4-6-17(14)23/h3-11,13H,2,12H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTYVTYYHZLWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS Number: 941953-08-8) is a synthetic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 941953-08-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the dihydropyridine core followed by functionalization with the benzo[d]thiazole and fluorobenzyl moieties.
Anticancer Activity
Several studies have reported the anticancer potential of compounds similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving both intrinsic and extrinsic signaling pathways. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).
- Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties against various bacterial strains. In vitro studies indicated that:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values were determined to be around 50 µg/mL for effective inhibition of bacterial growth, suggesting strong antibacterial activity.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown potential in scavenging ROS, thereby protecting cells from oxidative stress .
Case Study 1: Anticancer Efficacy
In a recent study, N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxic effects correlated with increased apoptosis markers, such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth effectively at sub-toxic concentrations, indicating its potential for therapeutic use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-(2-Chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941930-77-4)
- Structure : Features a 2-chlorobenzyl group instead of 2-fluorobenzyl.
- Molecular Formula : C22H18ClN3O3S (MW 439.9 g/mol).
- Key Differences : The chlorine atom introduces greater electronegativity and steric bulk compared to fluorine. Chlorine’s larger atomic size may reduce metabolic stability but enhance hydrophobic interactions in target binding .
1-(2-Chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-19-6)
- Structure : Contains a 2-chloro-6-fluorobenzyl group and a 6-nitrobenzo[d]thiazole.
- Molecular Formula : C20H12ClFN4O4S (MW 458.9 g/mol).
- Key Differences: The nitro group (-NO2) on the benzothiazole is strongly electron-withdrawing, which may enhance reactivity but reduce solubility. The dual chloro-fluoro substitution on the benzyl could increase toxicity risks .
Modifications on the Benzothiazole Ring
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (EP3348550A1)
- Structure : Benzothiazole analogs with trifluoromethyl (-CF3) substituents and phenylacetamide linkages.
- These compounds are reported as kinase inhibitors, suggesting divergent pharmacological targets compared to the main compound .
Pyridazine and Triazole Derivatives
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide (CAS 1226438-95-4)
- Structure : Replaces the dihydropyridine core with a pyridazine ring and introduces a thiophene group.
- Molecular Formula : C18H14N4O2S2 (MW 382.5 g/mol).
- Key Differences : The pyridazine-thiophene system may alter electronic conjugation and hydrogen-bonding capacity, impacting target selectivity .
N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1219913-66-2)
- Structure : Incorporates a triazole ring and phenyl group.
- Molecular Formula : C19H16N6O2S (MW 392.4 g/mol).
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity in the target compound likely improve metabolic stability and reduce steric hindrance compared to chlorine .
- Ethoxy vs. Nitro : The 6-ethoxy group in the main compound offers electron-donating effects, contrasting with the electron-withdrawing nitro group in CAS 899741-19-5. This difference may influence solubility and target binding kinetics .
- Core Modifications : Pyridazine and triazole derivatives exhibit distinct conjugation patterns, suggesting divergent applications in medicinal chemistry (e.g., antiviral vs. anticancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
